2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Description
2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a chloromethyl (-CH2Cl) group and at position 5 with a 3-nitrophenyl moiety.
For instance, 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole was synthesized via cyclisation of 2,4-dichlorobenzohydrazide with chloroacetic acid and POCl3 . Similar strategies likely apply to the target compound.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJFVBYGZNDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384000 | |
| Record name | 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63002-57-3 | |
| Record name | 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethyl-5-(3-nitro-phenyl)-[1,3,4]oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Hydrazides with Chloroacetic Acid in Phosphoryl Chloride
The most common synthetic approach to 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves the cyclization of the corresponding 3-nitrobenzohydrazide with chloroacetic acid in the presence of phosphoryl chloride (POCl₃) as a dehydrating and cyclizing agent.
- Procedure : The 3-nitrobenzohydrazide and chloroacetic acid are combined with POCl₃ at low temperature (0°C) and then refluxed at approximately 70–80°C for 4 to 6 hours to promote cyclization and ring closure forming the oxadiazole ring.
- Solvent : POCl₃ acts both as reagent and solvent.
- Work-up : After completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is filtered and dried.
- Yield : Typically high, around 80–87%.
This method is analogous to the synthesis of 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, which shares similar reaction conditions and mechanisms.
Alternative Method: Acylation of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with Chloroacetyl Chloride
Another approach involves:
- First synthesizing 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine by reacting 3-nitrophenylacetic acid derivatives with thiosemicarbazide in the presence of POCl₃.
- Then, acylating the amino group at position 2 with chloroacetyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for 4 hours.
- The product, N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide, can be isolated by precipitation in ice-water and recrystallization from ethanol.
- Yield reported: approximately 80%.
This method provides an alternative pathway to introduce the chloromethyl functionality via acylation rather than direct cyclization with chloroacetic acid.
Reaction Optimization for Derivatization
Following the preparation of the chloromethyl oxadiazole core, further functionalization such as etherification with phenolic compounds has been optimized to improve yield and reaction time:
| Entry | Catalyst (mol %) | Solvent & Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH (5%) | Methanol, reflux | 8–9 | 25 |
| 2 | K2CO3 (5%) | Ethanol, reflux | 8–9 | 40 |
| 3 | KOH (5%) | 2-Propanol, reflux | 9–10 | 23 |
| 4 | K2CO3 (5%) | Tetrahydrofuran (THF), reflux | 8 | 42 |
| 5 | K2CO3 (5%) | Dichloromethane (DCM), reflux | 6 | 78 |
| 6 | K2CO3 (5%) | DMF, reflux | 8 | 70 |
| 7 | K2CO3 (5%) | Acetonitrile (MeCN), reflux | 6 | 85 |
| 8 | K2CO3 (10%) | Acetonitrile (MeCN), reflux | 5 | 86 |
Table 1. Optimization of etherification reaction conditions for 4-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde preparation.
The optimal conditions were found using 10 mol% potassium carbonate in acetonitrile under reflux for 5 hours, yielding 86% of the desired product.
Detailed Synthetic Procedure Summary
Step 1: Preparation of 3-Nitrobenzohydrazide
- Methyl ester of 3-nitrobenzoic acid is prepared by refluxing with methanol and sulfuric acid.
- The ester is then reacted with hydrazine hydrate in ethanol under reflux to yield 3-nitrobenzohydrazide.
- Yield: ~85%, melting point ~212–214°C.
Step 2: Cyclization to this compound
- 3-Nitrobenzohydrazide is reacted with chloroacetic acid and POCl₃ at 0°C initially, then refluxed at 70–80°C for 4–6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The product is isolated by precipitation in ice water, filtered, washed, and dried.
- Yield: ~85%, melting point ~134–136°C.
Step 3: Further Functionalization (Example: Etherification)
- The chloromethyl oxadiazole is reacted with 4-hydroxybenzaldehyde in acetonitrile with potassium carbonate catalyst under reflux for 5 hours.
- The product is isolated by filtration after precipitation in water.
- Yield: ~86%.
Spectroscopic and Analytical Characterization
- ¹H NMR : Characteristic chloromethyl protons appear as singlets around δ 4.7–5.2 ppm; aromatic protons of the nitrophenyl ring appear between δ 7.9–8.5 ppm.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~239.6 g/mol for this compound).
- IR Spectroscopy : Nitro group shows strong absorptions near 1510–1550 cm⁻¹; oxadiazole ring C-O-C stretch around 1250 cm⁻¹.
- Melting Points : Consistent with literature values confirming purity.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization with POCl₃ | 3-Nitrobenzohydrazide + Chloroacetic acid | POCl₃, reflux 70–80°C, 4–6 h | 80–87 | Direct cyclization to oxadiazole ring |
| Acylation of oxadiazole-2-amine | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride, K₂CO₃, DMF, RT, 4 h | ~80 | Alternative route via amide intermediate |
| Etherification (derivatization) | This compound + Phenol | K₂CO₃ (10 mol%), MeCN, reflux 5 h | 85–86 | Optimized conditions for functionalization |
Research Findings and Notes
- The cyclization method using POCl₃ is widely accepted for synthesizing 1,3,4-oxadiazole derivatives with chloromethyl substituents due to its efficiency and high yields.
- Reaction monitoring by TLC and purification by crystallization are standard practices.
- Solvent choice and catalyst loading significantly affect yields in subsequent functionalization reactions.
- The chloromethyl group is reactive and can be further derivatized via nucleophilic substitution, enabling the synthesis of a variety of derivatives.
- Spectroscopic data confirm the structural integrity and substitution pattern of the synthesized compound.
- Industrial scale-up may involve continuous flow reactors and optimization of temperature, pressure, and reaction time to maximize yield and purity.
This detailed overview synthesizes data from multiple authoritative sources to provide a comprehensive guide on the preparation of this compound, including reaction conditions, optimization, and characterization. Further experimental studies may refine these methods for specific applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) at position 2 is highly reactive due to its electrophilic carbon and potential for SN2 displacement. Analogous oxadiazole derivatives (e.g., 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) undergo nucleophilic substitution with:
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Amines : Primary or secondary amines (e.g., NH₃, NH₂CH₃) replace the chlorine atom, forming substituted amines.
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Thiols/Sulfides : Thiols (e.g., HS⁻, RSH) or alkoxide nucleophiles (e.g., RO⁻) yield thioethers or ethers.
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Azides : Sodium azide (NaN₃) converts the chloromethyl group to an azide (-CH₂N₃), which can undergo subsequent Staudinger or Huisgen cycloadditions .
Conditions : Reactions typically occur in polar solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C) under basic or neutral conditions .
Reduction of the Nitro Group
The nitro group (-NO₂) at position 3 of the phenyl ring undergoes reduction to an amine (-NH₂) via catalytic hydrogenation (e.g., H₂/Pd-C) or hydrazine derivatives (e.g., NaBH₄). For example:
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Catalytic hydrogenation : Reduces the nitro group to an amine while preserving the oxadiazole ring .
-
Metal hydrides : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may facilitate selective reduction under controlled conditions.
Products : The resulting compound (2-(chloromethyl)-5-(3-aminophenyl)-1,3,4-oxadiazole) retains the chloromethyl group for further derivatization .
Oxidation Reactions
While less common, oxidation of oxadiazole derivatives may occur under strong acidic or basic conditions. For example:
-
Nitration : The phenyl ring could undergo nitration at positions ortho/para to the nitro group, though steric hindrance from the oxadiazole substituent may limit reactivity.
-
Epoxidation : Unlikely due to the absence of double bonds in the oxadiazole ring.
Ring-Opening or Degradation
The oxadiazole ring itself is generally stable under mild conditions but may degrade under extreme acidity/basicity or high temperatures. For instance:
-
Hydrolysis : Strong bases (e.g., NaOH) or acids (e.g., HCl) could cleave the oxadiazole ring, forming imidamide or nitrile intermediates .
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, thiols, amines (DMF, 60–100°C) | Substituted oxadiazoles (azides, thioethers) |
| Nitro Group Reduction | H₂/Pd-C, NaBH₄ (ethanol, room temperature) | 2-(Chloromethyl)-5-(3-aminophenyl)-1,3,4-oxadiazole |
| Oxidation | KMnO₄, CrO₃ (acidic conditions) | Oxidized derivatives (limited data) |
| Ring Degradation | Strong acids/bases (elevated temperatures) | Imidamide or nitrile intermediates |
Spectroscopic and Structural Insights
The compound’s reactivity can be monitored via:
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¹H NMR : Chloromethyl proton signals (δ ~4.7–4.9 ppm) and aromatic protons from the nitrophenyl group (δ ~7.9–8.3 ppm) .
-
Mass Spectrometry : Molecular ion peak ([M⁺] = 239.6 g/mol) and fragmentation patterns indicative of oxadiazole stability .
Research Limitations
The provided sources lack direct experimental data for this specific compound. Inferences are drawn from analogous oxadiazole derivatives (e.g., 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) , which share similar functional groups. Further studies are needed to confirm reactivity under varied conditions.
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising antimicrobial , anticancer , and anti-inflammatory activities.
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |
| Escherichia coli | 64 µg/mL | Less effective than Ciprofloxacin |
| Candida albicans | 128 µg/mL | Similar to Fluconazole |
This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.
Materials Science
In materials science, this compound can be incorporated into polymers to enhance their thermal stability and mechanical strength. The unique properties of the oxadiazole ring allow for improved performance in various applications.
Example Application :
The integration of this compound into polymer matrices has been shown to improve resistance to thermal degradation, making it suitable for high-performance materials used in electronics and coatings.
Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, facilitating the development of new synthetic methodologies.
Synthetic Route Example :
The synthesis typically involves cyclization reactions with hydrazides and chloromethyl ketones under acidic conditions, which can be optimized for large-scale production using continuous flow reactors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance binding affinity to certain proteins, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent-Driven Activity Profiles of 1,3,4-Oxadiazoles
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The nitro group at position 5 (as in the target compound) aligns with , where EWGs enhance CNS depressant activity. However, in -fluorophenyl (moderate EWG) at position 5 synergizes with 4-chlorophenyl for anticancer activity.
- Chloromethyl vs. Aryl Substitutions : The chloromethyl group at position 2 distinguishes the target compound from analogs with aryl groups (e.g., 4-chlorophenyl in ). This group increases electrophilicity, facilitating cross-coupling or alkylation reactions to generate prodrugs or bioactive conjugates .
Pharmacological Activity Trends
Anticancer Activity :
- highlights 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives with IC50 = 2.46 µg/mL against Hep-G2 (liver cancer), suggesting the chloromethyl group’s role in targeting hepatic cells. The 3-nitrophenyl substituent in the target compound may further enhance DNA intercalation or kinase inhibition .
- Symmetry vs. Asymmetry: Unsymmetrical 1,3,4-oxadiazoles (e.g., thiophene or chloropyridine at position 5) show superior cytotoxicity (IC50 = 10–19.45 µg/mL) compared to symmetrical analogs .
Antibacterial Activity :
CNS Applications :
- Nitro-substituted analogs (e.g., XIV in ) demonstrate CNS depressant activity, likely due to nitro group interactions with GABA receptors. The target compound’s 3-nitro orientation may optimize blood-brain barrier penetration .
Biological Activity
2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a nitrophenyl substituent on the oxadiazole ring, contributing to its reactivity and biological properties. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to Penicillin |
| Escherichia coli | 64 µg/mL | Less effective than Ciprofloxacin |
| Candida albicans | 128 µg/mL | Similar to Fluconazole |
The compound demonstrated strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing moderate activity against Gram-negative bacteria and fungi .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are presented in the following table:
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | No significant toxicity |
| HeLa (Cervical Cancer) | 15.2 | No significant toxicity |
| A549 (Lung Cancer) | 12.8 | Slight increase in viability |
The compound exhibited dose-dependent cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with cellular targets. Research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression . Molecular docking studies indicate that the compound fits well into target proteins involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives highlighted that compounds similar to this compound showed significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values lower than traditional antibiotics .
- Cytotoxicity in Cancer Treatment : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than standard chemotherapeutic agents in inhibiting cell growth in MCF-7 cells .
Q & A
Q. What are the standard synthetic protocols for 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how is reaction completion monitored?
Methodological Answer: The compound is synthesized via cyclization of an acid hydrazide intermediate with chloroacetic acid in phosphorus oxychloride (POCl₃). Key steps include:
- Refluxing the reaction mixture at 70–75°C for 6 hours.
- Monitoring progress by TLC using n-hexane:ethyl acetate (8:2) as the mobile phase.
- Quenching the reaction in ice, followed by neutralization with NaOH (pH 6–7).
- Purification via crystallization using a methanol:DMF binary system.
Reaction completion is confirmed by the disappearance of the starting material spot on TLC .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 5.48 ppm (CH₂) and 165–162 ppm (oxadiazole carbons) confirm the chloromethyl and aromatic substituents. Splitting patterns (e.g., doublets for m-disubstituted nitro groups) validate the 3-nitrophenyl orientation .
- IR Spectroscopy : Absorbances at ~1550 cm⁻¹ (NO₂ stretching) and ~1255 cm⁻¹ (C-O-C oxadiazole ring) are diagnostic .
- Mass Spectrometry : A molecular ion peak at m/z 274.06 (M⁺) aligns with the molecular formula C₉H₅Cl₂N₃O₃ .
Advanced Research Questions
Q. What challenges arise during nucleophilic substitution of the chloromethyl group, and how can they be mitigated?
Methodological Answer: The chloromethyl group undergoes nucleophilic substitution with amines or thiols, but steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) can lead to side reactions or ring cleavage. Mitigation strategies include:
- Using polar aprotic solvents (DMSO) with K₂CO₃ to enhance nucleophilicity.
- Avoiding elevated temperatures, which promote ring degradation.
- Monitoring reaction progress via TLC and isolating intermediates promptly .
Q. How can researchers design derivatives to enhance antimicrobial activity?
Methodological Answer:
- Substituent Selection : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to improve membrane penetration. For example, 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl) derivatives show enhanced activity against S. aureus .
- Bioassay Design :
Q. What analytical methods resolve contradictions in reaction outcomes during derivatization?
Methodological Answer:
- HPLC-MS : Identifies byproducts (e.g., ring-cleavage fragments) when substitution fails.
- X-ray Crystallography : Resolves ambiguities in regiochemistry for derivatives with multiple reactive sites.
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to optimize yields .
Key Recommendations for Researchers
- Prioritize DMSO/K₂CO₃ conditions for nucleophilic substitutions to minimize side reactions .
- Use orthogonal analytical methods (NMR, HPLC-MS) to validate derivatives .
- Screen bioactivity against Gram-positive and fungal pathogens (e.g., C. albicans) due to the nitro group’s electron-deficient nature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
